molecular formula C18H20N2O2 B11311482 1-(1H-benzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol

1-(1H-benzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol

Cat. No.: B11311482
M. Wt: 296.4 g/mol
InChI Key: GKHOGUKNXCAKIE-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring attached to a propanol chain, which is further substituted with an ethylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment of Propanol Chain: The propanol chain can be introduced through a nucleophilic substitution reaction, where the benzodiazole ring is reacted with a suitable halogenated propanol derivative.

    Introduction of Ethylphenoxy Group: The final step involves the etherification of the propanol chain with 4-ethylphenol under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.

    Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The ethylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The propanol chain can also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

1-(1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol can be compared with other benzodiazole derivatives, such as:

    1-(1H-1,3-benzodiazol-1-yl)-2-propanol: Lacks the ethylphenoxy group, which may result in different biological activities and properties.

    1-(1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol: Contains a methoxy group instead of an ethyl group, which can influence its chemical reactivity and biological effects.

    1-(1H-1,3-benzodiazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol: Contains a chloro group, which can alter its electronic properties and interactions with molecular targets.

The uniqueness of 1-(1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol

InChI

InChI=1S/C18H20N2O2/c1-2-14-7-9-16(10-8-14)22-12-15(21)11-20-13-19-17-5-3-4-6-18(17)20/h3-10,13,15,21H,2,11-12H2,1H3

InChI Key

GKHOGUKNXCAKIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O

Origin of Product

United States

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